molecular formula C11H10FNS B7896072 (4-(2-Fluorophenyl)thiophen-2-yl)methanamine

(4-(2-Fluorophenyl)thiophen-2-yl)methanamine

Cat. No.: B7896072
M. Wt: 207.27 g/mol
InChI Key: HLDWYACVJUVGKW-UHFFFAOYSA-N
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Description

(4-(2-Fluorophenyl)thiophen-2-yl)methanamine is an organic compound that features a thiophene ring substituted with a fluorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Fluorophenyl)thiophen-2-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Fluorophenyl)thiophen-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives .

Scientific Research Applications

(4-(2-Fluorophenyl)thiophen-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(2-Fluorophenyl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. The amine group can form hydrogen bonds, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(2-Fluorophenyl)thiophen-2-yl)methanamine is unique due to the presence of both the fluorophenyl and thiophene groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

[4-(2-fluorophenyl)thiophen-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNS/c12-11-4-2-1-3-10(11)8-5-9(6-13)14-7-8/h1-5,7H,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDWYACVJUVGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=C2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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